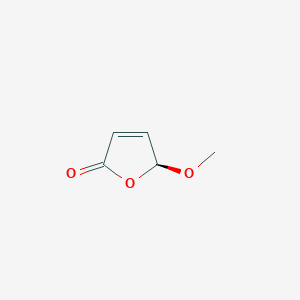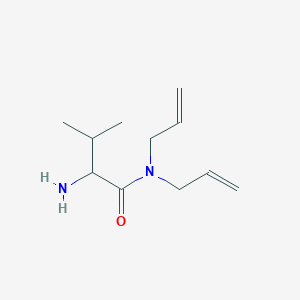
N,N-Diallyl-2-amino-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diallyl-2-amino-3-methylbutanamide is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group on the butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-2-amino-3-methylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then diallylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including distillation or recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC or GC-MS to ensure product consistency
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diallyl-2-amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-amino-3-methylbutanoic acid
Reduction: Formation of N,N-diallyl-2-amino-3-methylbutylamine
Substitution: Formation of various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N,N-Diallyl-2-amino-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N,N-Diallyl-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor binding: Interacting with cellular receptors to trigger specific biological responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diallyl-2-amino-3-methylbutanoic acid
- N,N-Diallyl-2-amino-3-methylbutylamine
- N,N-Diallyl-2-amino-3-methylbutanol
Uniqueness
N,N-Diallyl-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the presence of two allyl groups and a methyl group on the butanamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide |
InChI |
InChI=1S/C11H20N2O/c1-5-7-13(8-6-2)11(14)10(12)9(3)4/h5-6,9-10H,1-2,7-8,12H2,3-4H3 |
InChI-Schlüssel |
FSHNYEFUSFUQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC=C)CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


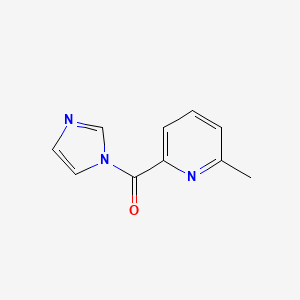


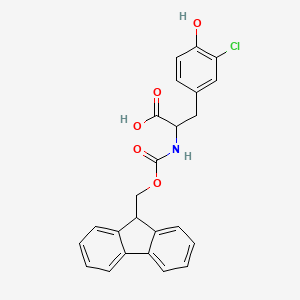
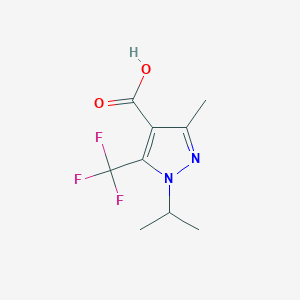
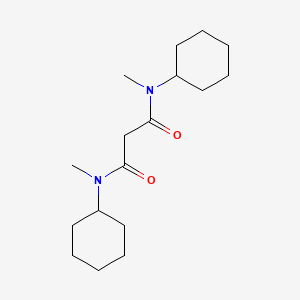
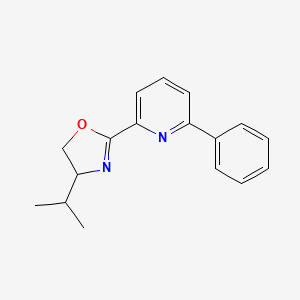
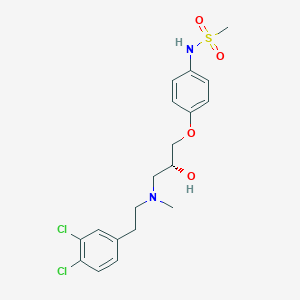
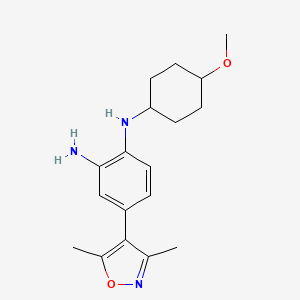
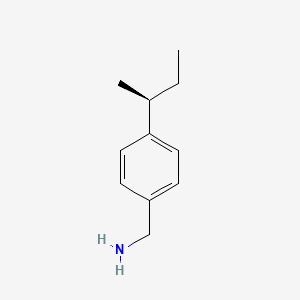
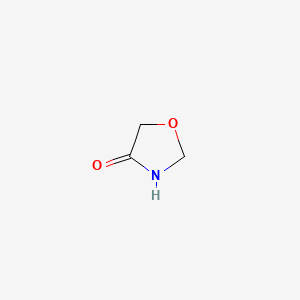
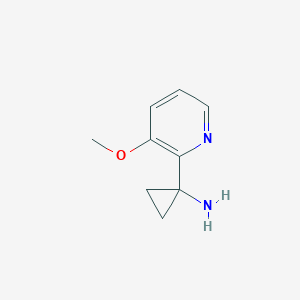
![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
